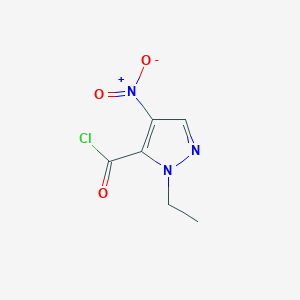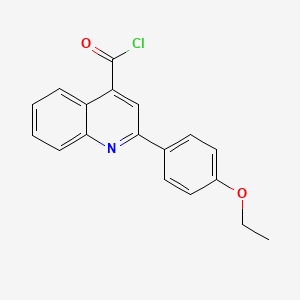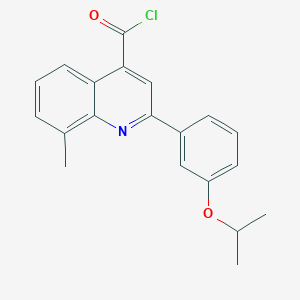
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride (IPPMQC) is a compound of interest in the scientific research community. It is a synthetic compound that has been studied for its potential applications in numerous areas, including as a reagent in chemical synthesis, as a pharmaceutical drug, and as a functional material. IPPMQC has been studied extensively in the past few decades, and it is now accepted as a useful and versatile compound in the scientific community.
Scientific Research Applications
Organometallic Chemistry
- Cyclopalladated Compounds Reactivity: The reactivity of cyclopalladated compounds has been studied, showing reactions with alkynes and organometallic compounds formation. The study involved similar compounds to 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride, which could indicate potential applications in synthesizing organometallic compounds (Pereira, Pfeffer, & Rotteveel, 1989).
Analytical Chemistry
- High-Performance Liquid Chromatography (HPLC): 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been found effective as a fluorescence derivatization reagent for alcohols in HPLC, indicating the potential of similar quinoline derivatives in analytical applications (Yoshida, Moriyama, & Taniguchi, 1992).
Complex Formation and Synthesis
- Synthesis of Organorhodium(III) Complexes: Research on 8-methylquinoline showed its potential in metallation with rhodium(III), forming complex compounds. This suggests that similar quinoline compounds, like this compound, could be explored for metal complex formation (Nonoyama, 1974).
Metal Binding and Structure
- Copper(I) Binding in Cubane-Like Structure: A study on copper(I) chloride and sodium 2-methylquinolin-8-olate demonstrated the formation of a cubane-like structure. This implies that structurally related quinoline compounds could have significant applications in metal binding and structural chemistry (Pasquali, Fiaschi, Floriani, & Zanazzi, 1983).
Medicinal Chemistry
- Fluorescence Derivatization for Amines: A related compound, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been used as a fluorescence derivatization reagent for amines in liquid chromatography, suggesting potential applications in medicinal chemistry for similar quinoline compounds (Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).
properties
IUPAC Name |
8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-12(2)24-15-8-5-7-14(10-15)18-11-17(20(21)23)16-9-4-6-13(3)19(16)22-18/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPGOOPFBVODAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393841.png)
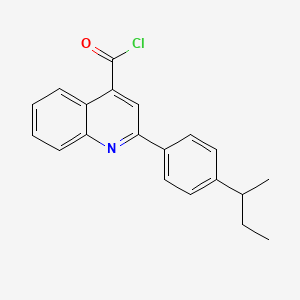


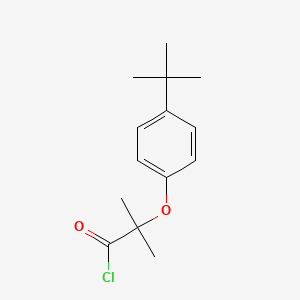


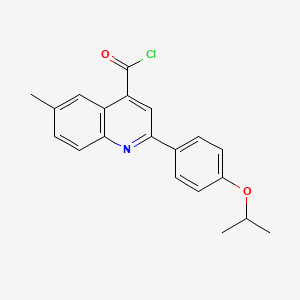
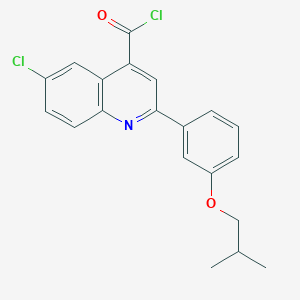
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393856.png)

